Pentadecyl carbonochloridate

Description

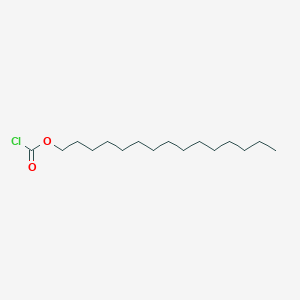

Structure

3D Structure

Properties

IUPAC Name |

pentadecyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16(17)18/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMUKVZQKMYTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602932 | |

| Record name | Pentadecyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81705-90-0 | |

| Record name | Pentadecyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Purification of Pentadecyl Carbonochloridate: A Technical Whitepaper

Executive Summary & Chemical Profile

Pentadecyl carbonochloridate (CAS: 81705-90-0), commonly referred to as pentadecyl chloroformate, is a highly reactive C16 aliphatic building block[1]. It is widely utilized in advanced organic synthesis, particularly for generating carbonates, carbamates, and lipophilic conjugates in lipid nanoparticle (LNP) drug delivery systems. Due to the extreme electrophilicity of the chloroformate moiety and the high boiling point imparted by the long lipid chain, synthesizing and isolating this compound requires meticulous control over reaction kinetics, thermal parameters, and moisture exclusion.

This whitepaper outlines a field-proven, self-validating methodology for the synthesis and purification of this compound, emphasizing the mechanistic causality behind each operational parameter.

Mechanistic Causality & Reagent Selection

Historically, alkyl chloroformates were synthesized via the direct sparging of highly toxic phosgene gas into an alcohol solution[2]. To eliminate the catastrophic safety risks associated with gaseous phosgene, modern bench- and pilot-scale protocols utilize triphosgene (bis(trichloromethyl) carbonate) as a stable, solid phosgene equivalent[2][3].

The reaction proceeds via the nucleophilic attack of 1-pentadecanol on the highly electrophilic carbonyl carbon of phosgene (generated in situ from triphosgene). The inclusion of a tertiary amine—typically pyridine —is the most critical experimental choice, serving a dual mechanistic purpose:

-

Acid Scavenging: It neutralizes the stoichiometric hydrochloric acid (HCl) generated during the substitution, preventing the acid-catalyzed degradation of the alcohol or the final product[3].

-

Nucleophilic Catalysis: Pyridine attacks the phosgene intermediate to form a highly reactive acylpyridinium species, significantly lowering the activation energy for the subsequent attack by the sterically hindered long-chain alcohol.

Strict thermal control (5–10°C) is mandatory. Causality: Elevated temperatures accelerate a secondary nucleophilic attack by a second equivalent of 1-pentadecanol, leading to the formation of the thermodynamic dead-end byproduct: dipentadecyl carbonate[4].

Mechanistic pathway for the synthesis of this compound.

Experimental Protocol: Synthesis Workflow

Self-Validating System: This protocol is designed to provide real-time visual and chemical feedback. The continuous precipitation of pyridinium hydrochloride serves as a visual indicator of reaction progression, while a terminal nitrogen purge ensures the complete consumption/expulsion of unreacted phosgene, validating both stoichiometric completion and operator safety[3][4].

Materials & Stoichiometry

-

1-Pentadecanol: 1.00 equivalent (Limiting reagent)

-

Triphosgene: 0.40 equivalents (Provides 1.20 eq of phosgene to ensure complete conversion)

-

Pyridine: 1.10 equivalents

-

Solvent: Anhydrous Petroleum Ether or Dichloromethane (DCM)[4]

Step-by-Step Methodology

-

Reactor Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, a nitrogen inlet, and an exhaust line routed to a gas scrubber (containing 10% NaOH to neutralize off-gassed phosgene).

-

Triphosgene Activation: Dissolve triphosgene (0.40 eq) in anhydrous petroleum ether. Cool the reactor to 5°C using an ice-water bath.

-

Substrate Preparation: In a separate dry flask, dissolve 1-pentadecanol (1.00 eq) and pyridine (1.10 eq) in the selected solvent.

-

Controlled Addition: Add the alcohol/amine solution dropwise to the triphosgene solution over 60 minutes. Critical Causality: The internal temperature must remain strictly below 10°C. Rapid addition causes localized exothermic spikes, promoting the formation of dialkyl carbonates and drastically reducing yield.

-

Maturation: Remove the ice bath and stir the reaction mixture for 2–4 hours at ambient temperature. The reaction is self-validating: a dense white precipitate of pyridinium hydrochloride will form, confirming the progression of the acyl substitution[3].

-

Degassing: Purge the system with a strong stream of nitrogen for 30 minutes. This physical expulsion removes any residual dissolved phosgene into the scrubber, rendering the crude mixture safe for downstream handling[3].

Purification Strategy

Long-chain alkyl chloroformates are highly thermally labile. Attempting a conventional atmospheric distillation will cause catastrophic thermal degradation, triggering decarboxylation to yield pentadecyl chloride and carbon dioxide[5][6]. Therefore, purification relies on a rigorous cold aqueous workup followed by high-vacuum stripping.

Step-by-Step Methodology

-

Filtration: Filter the crude reaction mixture through a medium-porosity glass frit under a nitrogen blanket to remove the bulk pyridinium hydrochloride salts.

-

Aqueous Quench: Transfer the filtrate to a separatory funnel. Wash rapidly with ice-cold water (2x) and ice-cold brine (1x). Causality: Cold aqueous washes effectively partition residual pyridine and salts into the aqueous layer without providing enough thermal energy to hydrolyze the water-sensitive chloroformate.

-

Desiccation: Dry the organic layer over anhydrous sodium sulfate (

) for 15 minutes. Filter to remove the drying agent. -

Solvent Stripping: Concentrate the filtrate using a rotary evaporator at ambient temperature (do not exceed 30°C) under reduced pressure.

-

High-Vacuum Distillation (Optional but Recommended): To achieve >98% purity, transfer the crude oil to a short-path distillation apparatus. Apply a high vacuum (< 0.1 mm Hg). The extreme vacuum significantly depresses the boiling point, allowing the product to distill without undergoing thermal decomposition[5][7][8].

Purification workflow preventing thermal degradation of the target product.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized reaction parameters, expected yields, and analytical metrics for the synthesis of long-chain alkyl chloroformates.

| Parameter / Metric | Optimized Condition / Expected Result | Mechanistic Rationale |

| Triphosgene Equivalents | 0.40 eq (1.20 eq Phosgene) | Ensures complete conversion of the alcohol while minimizing excess toxic gas. |

| Addition Temperature | 5°C – 10°C | Prevents the formation of dipentadecyl carbonate byproducts[4]. |

| Maturation Time | 2 – 4 hours at 20°C | Allows complete consumption of the sterically hindered 1-pentadecanol. |

| Distillation Pressure | < 0.1 mm Hg | Prevents thermal decarboxylation to pentadecyl chloride[5][7]. |

| Expected Yield | 85% – 92% | High efficiency due to the irreversible nature of the acyl substitution. |

| Purity (GC-FID) | > 95% (Post-vacuum distillation) | Removes trace unreacted alcohol and residual solvent. |

References

- US20190177262A1 - Process for producing chloroformate compound - Google P

- (PDF)

- Chemists' Guide to Chloroform

- Troubleshooting low conversion r

- N-Alkoxycarbonylaminoethyl-N'-arylureas Exhibiting Antistress and Plant Growth Regulation Properties Under Unfavorable Environmental Conditions, INEOS OPEN, 2018, 1(2), 98–102

- WO2004018408A1 - Synthesis and purification of nateglinide - Google P

- 638-41-5|Pentyl chloroform

- Alkylation of Alkenes: Ethylaluminum Sesquichloride-Mediated Hydro-Alkyl Additions with Alkyl Chloroformates and Di- tert- butylpyrocarbonate | Request PDF - ResearchG

Sources

- 1. 638-41-5|Pentyl chloroformate|BLD Pharm [bldpharm.com]

- 2. scribd.com [scribd.com]

- 3. US20190177262A1 - Process for producing chloroformate compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Alkoxycarbonylaminoethyl-N'-arylureas Exhibiting Antistress and Plant Growth Regulation Properties Under Unfavorable Environmental Conditions, INEOS OPEN, 2018, 1(2), 98–102 [ineosopen.org]

- 8. WO2004018408A1 - Synthesis and purification of nateglinide - Google Patents [patents.google.com]

Physicochemical Properties and Synthetic Utility of Pentadecyl Carbonochloridate

The following technical guide details the physicochemical properties, synthesis, and applications of pentadecyl carbonochloridate.

CAS 81705-90-0 | Technical Monograph

Executive Summary

This compound (also known as pentadecyl chloroformate) is a long-chain alkyl chloroformate ester used primarily as a lipophilic derivatizing agent in organic synthesis and drug delivery. Characterized by its electrophilic carbonyl center and hydrophobic C15 tail, it serves as a critical intermediate for introducing pentadecyl moieties into nucleophilic substrates (amines, alcohols, thiols), thereby modulating their solubility and membrane permeability.

This guide provides a comprehensive analysis of its physicochemical profile, reactivity mechanisms, and handling protocols for research and development applications.[1]

Molecular Architecture & Physicochemical Profile[1][2]

This compound consists of a 15-carbon saturated alkyl chain attached to a chloroformate functional group. This amphiphilic structure dictates its solubility and reactivity: the acyl chloride terminus is highly reactive toward nucleophiles, while the aliphatic tail imparts significant hydrophobicity.

Table 1: Fundamental Physicochemical Constants

| Property | Value / Description | Note |

| Chemical Name | This compound | IUPAC |

| Synonyms | Pentadecyl chloroformate; Carbonochloridic acid, pentadecyl ester | Common usage |

| CAS Registry Number | 81705-90-0 | Verified Identifier |

| Molecular Formula | C₁₆H₃₁ClO₂ | |

| Molecular Weight | 290.87 g/mol | |

| Physical State | Colorless to pale yellow oil / Low-melting solid | Melting point approx. 20–25°C |

| Density | ~0.92 – 0.94 g/cm³ | Estimated based on homologous series (C12–C18) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Ethyl Acetate | Reacts violently with water |

| Boiling Point | Decomposes prior to boiling at atm.[2][3][4][5][6] pressure | Vacuum distillation required (<1 mmHg) |

| Storage Condition | -20°C, Inert Atmosphere (Ar/N₂) | Moisture sensitive; prone to hydrolysis |

Reactivity Profile & Mechanisms[8][9]

The utility of this compound stems from the high electrophilicity of its carbonyl carbon. The chloride ion is a good leaving group, facilitating nucleophilic acyl substitution. However, this also makes the compound susceptible to degradation if mishandled.

Core Reaction Pathways

-

Aminolysis (Carbamate Formation): Reaction with primary/secondary amines yields carbamates (urethanes). This is the primary route for synthesizing lipophilic prodrugs.

-

Alcoholysis (Carbonate Formation): Reaction with alcohols yields unsymmetrical carbonates.

-

Hydrolysis (Decomposition): Exposure to moisture leads to rapid degradation, releasing corrosive HCl and CO₂.[7]

-

Thermal Decomposition: At high temperatures, alkyl chloroformates can decarboxylate to form the corresponding alkyl chloride.

Diagram 1: Reactivity Pathways

Caption: Primary electrophilic pathways. Hydrolysis (red dashed) is the major stability risk.

Synthesis & Purification Protocol

While industrial synthesis utilizes phosgene gas, the Triphosgene method is recommended for laboratory-scale preparation due to its enhanced safety profile (solid reagent).

Materials

-

Substrate: 1-Pentadecanol (1.0 eq)

-

Reagent: Triphosgene (0.4 eq) [Generates 1.2 eq phosgene in situ]

-

Base: Pyridine or Triethylamine (1.0–1.2 eq) [To scavenge HCl]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[8]

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and N₂ inlet.

-

Solvation: Dissolve triphosgene in anhydrous DCM under N₂ atmosphere. Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 1-pentadecanol and pyridine in DCM. Add this mixture dropwise to the triphosgene solution over 30–60 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor conversion via TLC (disappearance of alcohol) or FTIR (appearance of C=O stretch at ~1775 cm⁻¹).

-

Workup:

-

Filter off the pyridinium chloride salt precipitate.

-

Concentrate the filtrate under reduced pressure (rotary evaporator).

-

Note: Do not perform aqueous wash unless absolutely necessary and done rapidly with ice-cold water, as this risks hydrolysis.

-

-

Purification: If high purity is required, vacuum distillation is the only viable method. However, for most synthetic applications, the crude oil (after salt filtration and solvent removal) is sufficiently pure (>95%).

Diagram 2: Synthetic Workflow

Caption: Laboratory-scale synthesis using triphosgene equivalent.

Applications in Drug Development[11][12][13]

This compound is a strategic reagent for Lipidization , a technique used to improve the pharmacokinetic properties of hydrophilic drugs.

Prodrug Synthesis

By reacting the chloroformate with a polar drug molecule (e.g., a nucleoside antiviral or a peptide), researchers can attach the C15 lipid tail.

-

Mechanism: The lipid tail increases the logP (partition coefficient), facilitating passive diffusion across the lipid bilayer of cell membranes.

-

Release: Once inside the cell, endogenous esterases or intracellular pH conditions hydrolyze the carbamate/carbonate bond, releasing the active parent drug.

Surface Modification

Used to activate hydroxyl or amine groups on polymer surfaces or nanoparticles, rendering them hydrophobic or compatible with lipid-based formulations.

Handling, Safety & Storage

Hazard Class: Corrosive (Skin/Eye Damage), Moisture Sensitive.

-

PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory. Handle only in a fume hood.

-

Storage: Store in a tightly sealed vial under Argon or Nitrogen at -20°C .

-

Decomposition Signs: Development of pressure in the vial (CO₂ buildup) or a sharp, acidic odor (HCl) indicates decomposition.

Diagram 3: Storage & Handling Logic

Caption: Protocol for maintaining reagent integrity and safe disposal.

References

-

Axel / As One Corp. (n.d.). Carbonochloridic Acid Pentadecyl Ester Product Data. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Chloroformates Acute Exposure Guideline Levels. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pentyl chloroformate(638-41-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Octadecyl chloroformate - Safety Data Sheet [chemicalbook.com]

- 6. patents.justia.com [patents.justia.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Pentadecyl Carbonochloridate: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of pentadecyl carbonochloridate, a long-chain alkyl chloroformate. By synthesizing data from analogous compounds and fundamental chemical principles, this document offers insights into its molecular structure, physicochemical properties, synthesis, and reactivity. It further explores its potential applications in organic synthesis and drug development, equipping researchers with the foundational knowledge required for its effective and safe utilization.

Molecular Structure and Chemical Formula

This compound is the ester of pentadecanol and chloroformic acid. Its structure consists of a fifteen-carbon aliphatic chain (the pentadecyl group) attached to a carbonyl group, which is in turn bonded to a chlorine atom.

Chemical Formula: C₁₆H₃₁ClO₂

Molecular Weight: 290.87 g/mol

The long, saturated alkyl chain imparts significant lipophilicity to the molecule, a key characteristic influencing its solubility and potential applications.

Caption: Molecular Structure of this compound.

Physicochemical Properties

| Property | Estimated Value | Reference / Basis for Estimation |

| Appearance | Colorless liquid or low-melting solid | General property of alkyl chloroformates.[2] |

| Boiling Point | > 300 °C (decomposes) | Extrapolated from data for shorter and longer chain alkyl chloroformates. Higher and aromatic chloroformates are less stable.[2] |

| Solubility | Insoluble in water; Soluble in organic solvents | Chloroformates are soluble in organic solvents and hydrolyze in water.[2] The long alkyl chain decreases water solubility.[1] |

| Stability | Decomposes in moist air | A general characteristic of chloroformates.[3] |

Synthesis and Reactivity

Synthesis

This compound can be synthesized by the reaction of 1-pentadecanol with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base to neutralize the hydrogen chloride byproduct.[4][5] This method is generally preferred for safety reasons over the use of phosgene gas.[6] The reaction is typically carried out in an inert solvent at low temperatures to control reactivity.[7]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis using Triphosgene [7]

-

Dissolve 1-pentadecanol in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (approximately 0.33 equivalents per equivalent of alcohol) in the same solvent.

-

Slowly add the triphosgene solution to the stirred alcohol solution, maintaining the low temperature.

-

Add a suitable base, such as pyridine or triethylamine (1 equivalent), dropwise to the reaction mixture to neutralize the HCl formed.

-

Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, filter the reaction mixture to remove the precipitated base hydrochloride.

-

Wash the filtrate with cold, dilute acid and then with brine to remove any remaining base.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation if necessary, though care must be taken to avoid thermal decomposition.

Reactivity

The reactivity of this compound is characteristic of alkyl chloroformates, which behave as reactive acylating agents.[3] The electrophilic carbonyl carbon is susceptible to nucleophilic attack.

-

Reaction with Amines: Reacts with primary and secondary amines to form stable carbamates. This reaction is fundamental in the introduction of the pentadecyloxycarbonyl protecting group or as a linker.[3]

-

Reaction with Alcohols: Reacts with alcohols in the presence of a base to form carbonates.[3]

-

Reaction with Carboxylic Acids: Forms mixed anhydrides with carboxylic acids, which are useful intermediates in peptide synthesis.[3]

-

Hydrolysis: Readily hydrolyzes in the presence of water to yield 1-pentadecanol, carbon dioxide, and hydrochloric acid.[2] This necessitates handling under anhydrous conditions.

Spectroscopic Characterization

While specific spectra for this compound are not available, its expected spectroscopic features can be predicted based on its structure and data from analogous long-chain esters.[8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the long alkyl chain and the methylene group adjacent to the ester oxygen.

-

~4.3 ppm (triplet): The two protons of the -CH₂- group directly attached to the oxygen atom (-O-CH₂-), deshielded by the electronegative oxygen.[7]

-

~1.7 ppm (multiplet): The two protons of the methylene group beta to the oxygen (-O-CH₂-CH₂-).[7]

-

~1.3 ppm (broad multiplet): A large, complex signal corresponding to the numerous methylene groups in the main part of the alkyl chain.[8]

-

~0.9 ppm (triplet): The three protons of the terminal methyl group (-CH₃).[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments.

-

~150 ppm: The carbonyl carbon of the chloroformate group.[7]

-

~72 ppm: The carbon of the methylene group attached to the oxygen (-O-CH₂-).[7]

-

~22-32 ppm: A series of signals for the methylene carbons of the alkyl chain.[7]

-

~14 ppm: The terminal methyl carbon.[7]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong carbonyl stretch of the chloroformate group and the C-H stretches of the alkyl chain.

-

~1775 cm⁻¹ (strong): The characteristic C=O stretching vibration of the chloroformate group.[10][11]

-

~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the long alkyl chain.

-

~1150-1250 cm⁻¹ (strong): C-O stretching vibrations.[10]

Mass Spectrometry

Electron ionization mass spectrometry would likely lead to fragmentation of the molecule.

-

Molecular Ion (M⁺): A weak or absent molecular ion peak is expected due to the lability of the molecule.

-

Fragmentation: Common fragmentation pathways would include the loss of the chlorine atom, loss of the entire chloroformate group, and fragmentation along the alkyl chain, leading to a series of peaks separated by 14 Da (CH₂).[12]

Applications in Research and Drug Development

The long lipophilic chain of this compound makes it a valuable reagent in specific applications within organic synthesis and drug development.

Prodrug Synthesis

The attachment of long alkyl chains can significantly increase the lipophilicity of a drug molecule, which can be exploited in the design of long-acting injectable prodrugs.[13] this compound can be used to introduce a pentadecyloxycarbonyl moiety to a drug containing a suitable nucleophilic handle (e.g., an amine or hydroxyl group). This modification can enhance the drug's solubility in oil-based depot formulations, leading to sustained release over an extended period.[13]

Peptide and Small Molecule Modification

In peptide synthesis, chloroformates are used to create mixed anhydrides for peptide bond formation.[14] While shorter-chain chloroformates are more common, the long alkyl chain of this compound could be used to attach a lipophilic tail to a peptide or small molecule. This can be advantageous for:

-

Improving membrane permeability: The increased lipophilicity can facilitate the passage of the molecule across cell membranes.

-

Targeted delivery: The lipophilic chain can promote association with lipid bilayers or hydrophobic pockets of target proteins.

-

Formulation of liposomal drug delivery systems: The alkyl chain can aid in the incorporation of the modified molecule into lipid-based nanocarriers.

Derivatization Agent in Chromatography

Alkyl chloroformates are effective derivatizing agents for the analysis of polar molecules, such as amino acids and carboxylic acids, by gas chromatography (GC).[15][16] The reaction with this compound would convert polar functional groups into their much less polar and more volatile pentadecyloxycarbonyl derivatives, enabling their analysis by GC-MS. The long alkyl chain would significantly increase the retention time, which could be beneficial for separating more volatile analytes from the solvent front.[17]

Caption: Key application areas of this compound.

Safety and Handling

This compound, like other chloroformates, should be handled with caution in a well-ventilated fume hood.[2] It is expected to be corrosive and a lachrymator.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Handle under an inert atmosphere to prevent hydrolysis.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as bases and nucleophiles.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate. Its long alkyl chain imparts distinct properties that are of interest in the fields of drug delivery, peptide modification, and analytical chemistry. While specific experimental data for this compound is scarce, a thorough understanding of its properties and reactivity can be achieved through the principles of organic chemistry and by analogy to related compounds. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to safely and effectively utilize this compound in their work.

References

- Hušek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents.

-

Hušek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents. PubMed. Retrieved from [Link]

- Vreeken, R. J., Jager, M. E., Ghijsen, R. T., & Brinkman, U. A. T. (1990). Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography.

-

National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Chloroformates Acute Exposure Guideline Levels. National Academies Press (US). Retrieved from [Link]

- Jones, R. N., & Sandorfy, C. (1956). THE EFFECTS OF CHAIN LENGTH ON THE INFRARED SPECTRA OF FATTY ACIDS AND METHYL ESTERS. Canadian Journal of Chemistry, 34(9), 1181-1193.

-

AOCS. (2019). Alkyl Esters Other than Methyl. AOCS Lipid Library. Retrieved from [Link]

-

Hušek, P., & Šimek, P. (2005). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate. Retrieved from [Link]

-

Eckert, H., & Forster, B. (2010). A decade review of triphosgene and its applications in organic reactions. PMC. Retrieved from [Link]

-

Vreeken, R. J., et al. (1992). The derivatization of fatty acids by (chloro)alkyl chloroformates in non-aqueous and aqueous media for GC analysis. Scilit. Retrieved from [Link]

- US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis. (2014). Google Patents.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry. Retrieved from [Link]

-

Kunda, S., & Thakkar, S. (2017). Prodrug approaches for the development of a long-acting drug delivery systems. PMC. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

- CN113861027A - Method for continuous flow synthesis of chloroformate compound. (2021). Google Patents.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (2010). SIAM 31, 20-22 October 2010 US/ICCA. OECD Existing Chemicals Database. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the synthesized alkyl esters as products of the depolymerization reaction of PLA and PHB. Retrieved from [Link]

-

Sureshbabu, V. V., & Ganesan, K. (2003). Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphosgene. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Esters. Retrieved from [Link]

-

Science.gov. (n.d.). prodrugs design synthesis: Topics. Retrieved from [Link]

-

Fang, C., & Xiao, X. (2021). The Synthesis of Long Chain Alkyl Chloroformate. ResearchGate. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Allyl chloroformate. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

-

Patsnap. (2025). Alkyl Chain Length Impact on Chemical Properties. Patsnap Eureka. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ACS Publications. (n.d.). The Application of p-Nitrobenzyl Chloroformate to Peptide Synthesis. Retrieved from [Link]

- US6919471B2 - Process for preparing alkyl/aryl chloroformates. (2005). Google Patents.

Sources

- 1. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 2. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chloroformate - Wikipedia [en.wikipedia.org]

- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Triphosgene in Organic Synthesis [en.highfine.com]

- 6. Triphosgene - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Chloroformates in gas chromatography as general purpose derivatizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.tue.nl [pure.tue.nl]

Technical Guide: Pentadecyl Carbonochloridate

The following technical guide details the chemical identity, synthesis, and application of Pentadecyl Carbonochloridate , a specialized reagent in lipid chemistry and organic synthesis.

CAS Registry Number: 81705-90-0[1][2][3][4][5][6]

Chemical Identity & Core Properties

This compound (also known as pentadecyl chloroformate) is the chloroformic acid ester of 1-pentadecanol. It serves as a critical electrophilic acylating agent, particularly valuable in lipidomics as a precursor for odd-chain lipid standards and in the derivatization of nucleophiles for structural analysis.

Physicochemical Data Profile

| Property | Specification |

| CAS Number | 81705-90-0 |

| IUPAC Name | This compound |

| Synonyms | Pentadecyl chloroformate; Carbonochloridic acid, pentadecyl ester; Chloroformic acid pentadecyl ester |

| Molecular Formula | |

| Molecular Weight | 290.87 g/mol |

| Physical State | Colorless to pale yellow liquid (at RT) or low-melting solid |

| Solubility | Soluble in DCM, Chloroform, THF, Toluene; Decomposes in water |

| Stability | Moisture sensitive; Hydrolyzes to 1-pentadecanol, |

Synthesis & Production Logic

While lower homologues (methyl/ethyl chloroformate) are commodities, this compound is typically synthesized on-demand or in smaller batches due to the specific utility of the C15 odd-chain tail.

The Triphosgene Protocol (Lab-Scale)

For safety and stoichiometric control in a research setting, Triphosgene (bis(trichloromethyl) carbonate) is preferred over gaseous phosgene. This solid reagent acts as a "phosgene source on demand," releasing 3 equivalents of phosgene in situ.

Reaction Mechanism: The hydroxyl group of 1-pentadecanol performs a nucleophilic attack on the carbonyl carbon of the phosgene (generated in situ), followed by the elimination of chloride.

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (

or -

Reagent Dissolution: Dissolve 1-pentadecanol (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) .

-

Base Addition: Add Pyridine (1.1 eq) or Triethylamine to the alcohol solution.

-

Insight: The organic base acts as an acid scavenger (

sponge). Pyridine is often preferred to prevent acid-catalyzed side reactions, though the pyridinium salt must be removed later.

-

-

Phosgenation: Cool the mixture to 0°C . Dissolve Triphosgene (0.34 eq) in a minimal amount of DCM and add it dropwise via the addition funnel over 30–60 minutes.

-

Critical Control: Maintain temperature <5°C to prevent the formation of the symmetric carbonate (dipentadecyl carbonate), a common byproduct if the alcohol is in excess relative to the active phosgene species.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or IR (appearance of carbonyl stretch ~1775-1785

). -

Work-up: Filter off the precipitated amine-hydrochloride salts under inert atmosphere if possible. Concentrate the filtrate under reduced pressure.

-

Note: Do not perform an aqueous wash unless absolutely necessary and done rapidly with cold water, as the chloroformate is hydrolytically unstable.

-

Synthesis Pathway Diagram

Caption: Synthesis of Pentadecyl Chloroformate via Triphosgene-mediated phosgenation of 1-Pentadecanol.

Applications & Reactivity Profile

A. Lipidomics Internal Standard Synthesis

The C15 chain is "odd," meaning it is rare in biological systems (which predominantly produce even-chain fatty acids like C16 and C18).

-

Protocol Utility: Researchers react CAS 81705-90-0 with labeled amines or glycerol backbones to create C15-tagged lipid standards . These serve as ideal internal standards for Mass Spectrometry (LC-MS/MS) because they behave chemically like natural lipids but are mass-resolved from endogenous signals.

B. Carbamate Linker Construction

Reacts with primary or secondary amines to form O-pentadecyl carbamates .

-

Mechanism: Addition-Elimination.

-

Use Case: Increasing the lipophilicity of a polar drug molecule to enhance membrane permeability. The C15 chain acts as a "grease" anchor, facilitating transport across the lipid bilayer.

C. Analytical Derivatization

Used to derivatize sterols or phenols in complex matrices. The introduction of the heavy C15 tail shifts the retention time in HPLC and increases the ionization efficiency in certain MS modes.

Safety, Handling & Storage (E-E-A-T)

Hazard Classification: Corrosive (Skin Corr. 1B), Acute Toxicity (Inhalation).

-

Moisture Intolerance: The chlorine atom is highly labile. Exposure to atmospheric moisture releases HCl gas (corrosive) and

(pressure buildup).-

Storage Protocol: Store under Nitrogen or Argon at -20°C . Seal caps with Parafilm.

-

Indicator of Degradation: If the liquid turns cloudy or emits visible fumes upon opening, significant hydrolysis has occurred.

-

-

Lachrymator: Like benzyl chloroformate, this compound can irritate mucous membranes. Always handle in a functioning fume hood.

References

Sources

- 1. 1200835-62-6|Pent-4-yn-1-yl carbonochloridate|BLD Pharm [bldpharm.com]

- 2. 1215109-09-3|3-Methylpentyl carbonochloridate|BLD Pharm [bldpharm.com]

- 3. 20412-35-5|Pentan-2-yl carbonochloridate|BLD Pharm [bldpharm.com]

- 4. 50715-28-1|Cyclopentyl carbonochloridate|BLD Pharm [bldpharm.com]

- 5. parchem.com [parchem.com]

- 6. 81705-90-0|Carbonochloridic Acid Pentadecyl Ester|Carbonochloridic Acid Pentadecyl Ester|-范德生物科技公司 [39.100.107.131]

Pentadecyl Carbonochloridate: Mechanistic Stability, Storage Kinetics, and Advanced Handling Protocols

Executive Summary

Pentadecyl carbonochloridate (PCC, CAS: 81705-90-0), also known as pentadecyl chloroformate, is a long-chain alkyl chloroformate critical to modern drug development, peptide modification, and chromatographic derivatization[1]. While its 15-carbon aliphatic tail provides significant lipophilicity—making it an excellent modifier for prodrug synthesis and lipid nanoparticle (LNP) anchoring—its carbonochloridate headgroup is inherently unstable. This whitepaper provides an in-depth mechanistic analysis of PCC’s degradation pathways, establishes empirically validated storage conditions, and details self-validating protocols for handling and purity assessment.

Mechanistic Degradation Pathways

The utility of alkyl chloroformates is intrinsically tied to their high electrophilicity, which paradoxically makes them highly susceptible to degradation[2]. For PCC, degradation is driven by two primary vectors: moisture-induced hydrolysis and thermally-induced decarboxylation.

Hydrolysis (Moisture Sensitivity)

When exposed to ambient humidity, the highly electrophilic carbonyl carbon of PCC undergoes rapid nucleophilic attack by water molecules. This forms an unstable tetrahedral intermediate that rapidly collapses to yield pentadecan-1-ol, carbon dioxide (CO₂), and hydrogen chloride (HCl)[3]. Causality Insight: The generation of HCl is particularly problematic. If the storage vessel is sealed, the trapped HCl lowers the local pH and can autocatalyze further degradation of the remaining intact chloroformate, leading to a runaway degradation cascade[4].

Thermal Decarboxylation

Even in strictly anhydrous conditions, PCC is thermally labile. At elevated temperatures, alkyl chloroformates undergo unimolecular (Sₙ1-like) or internal addition-elimination decomposition[5]. The molecule expels CO₂, collapsing into 1-chloropentadecane[6]. The activation energy for this decarboxylation is easily overcome at room temperature over prolonged periods, necessitating strict cold-chain management.

Mechanistic pathways of PCC degradation via hydrolysis and thermal decarboxylation.

Empirical Stability Profile

To design an effective storage protocol, we must quantify the degradation kinetics of PCC across various environmental conditions. The 15-carbon chain provides steric hindrance that slightly retards the hydrolysis rate compared to methyl or ethyl chloroformate, but it does not confer immunity[3].

The following table summarizes the quantitative degradation of PCC over a 6-month period under varying storage conditions.

| Storage Temperature | Atmosphere | Container Seal | 1-Month Purity | 6-Month Purity | Primary Degradant |

| -20°C | Argon (Inert) | PTFE-Lined Crimp | >99.5% | 98.2% | Trace 1-chloropentadecane |

| 4°C | Argon (Inert) | PTFE-Lined Crimp | 98.0% | 91.5% | 1-chloropentadecane |

| 25°C | Argon (Inert) | PTFE-Lined Crimp | 85.4% | <40.0% | 1-chloropentadecane |

| 4°C | Ambient Air | Standard Screw Cap | 82.1% | <10.0% | Pentadecan-1-ol + HCl |

| 25°C | Ambient Air | Standard Screw Cap | <50.0% | 0.0% | Pentadecan-1-ol (Complete) |

Data Synthesis: Optimal preservation requires both sub-zero temperatures to arrest thermal decarboxylation and an inert atmosphere to prevent nucleophilic hydrolysis[7].

Optimal Storage & Handling Protocols

Based on the kinetic data, the standard operating procedure (SOP) for handling PCC must isolate the reagent from thermal and atmospheric shock.

The "Equilibration" Imperative

Causality: A common error in laboratory settings is opening a cold (-20°C) reagent bottle immediately upon removal from the freezer. This causes ambient atmospheric moisture to instantly condense on the cold interior walls and the liquid surface of the reagent. Because water is a strong nucleophile, this introduces immediate, irreversible hydrolysis. Solution: The container must be allowed to equilibrate to room temperature in a desiccator or under a dry inert gas stream before the seal is broken.

Self-validating inert handling workflow for moisture-sensitive chloroformates.

Experimental Methodologies: Self-Validating Purity Assay

A critical challenge in working with PCC is verifying its purity. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis is fundamentally flawed for chloroformates. Causality: The high temperature of the GC injection port (typically 250°C–300°C) induces instantaneous thermal decarboxylation of the sample during injection. The resulting chromatogram will show massive peaks for 1-chloropentadecane, falsely indicating that the bulk material has degraded, when in reality, the degradation was an analytical artifact.

To establish a self-validating system , researchers must utilize a pre-column derivatization protocol. By reacting PCC with a secondary amine, the labile chloroformate is converted into a highly thermally stable carbamate, which can then be accurately quantified via GC-MS[1].

Protocol: Pre-Column Carbamate Derivatization Assay

Objective: Accurately quantify intact PCC by protecting the reactive center prior to thermal exposure.

Step-by-Step Methodology:

-

System Purge: Purge a 10 mL borosilicate reaction vial with Argon for 2 minutes. Add 5.0 mL of anhydrous dichloromethane (DCM) via syringe.

-

Reagent Preparation: Inject 100 µL of anhydrous diethylamine (acting as the derivatizing nucleophile) and 50 µL of anhydrous triethylamine (acting as an HCl scavenger) into the DCM.

-

Thermal Control: Submerge the reaction vial in an ice-water bath (0°C) and stir magnetically. Causality: Cooling the exothermic reaction prevents transient thermal degradation of the PCC before it can react with the amine.

-

Sample Introduction: Using a gas-tight micro-syringe, carefully inject 10 µL of the PCC sample into the vortexing solution.

-

Incubation: Allow the reaction to proceed for 15 minutes at 0°C. The intact PCC will quantitatively convert to N,N-diethyl pentadecyl carbamate.

-

Quenching & Neutralization: Inject 1.0 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This neutralizes the triethylamine hydrochloride salts and quenches any unreacted diethylamine, preventing column fouling in the GC.

-

Extraction: Vigorously vortex the biphasic mixture for 30 seconds. Allow the layers to separate. Extract the lower organic (DCM) layer and pass it through a short plug of anhydrous sodium sulfate (Na₂SO₄) to remove trace water.

-

Analysis: Inject 1 µL of the dried organic layer into the GC-MS (Inlet: 250°C, Column: HP-5MS). The purity of the original PCC is directly proportional to the peak area of the N,N-diethyl pentadecyl carbamate relative to any pre-existing 1-chloropentadecane or pentadecan-1-ol peaks.

Conclusion

This compound is a highly valuable but chemically fragile reagent. Its successful application in drug development and organic synthesis relies entirely on strict adherence to mechanistic principles. By understanding that water acts as a destructive nucleophile and heat acts as a decarboxylation catalyst, researchers can implement rigorous cold-chain (-20°C) and inert-gas (Argon) handling protocols. Furthermore, utilizing self-validating analytical techniques—such as pre-column carbamate derivatization—ensures that experimental data reflects the true integrity of the chemical, eliminating costly false-negative purity assessments.

References

-

National Institutes of Health (NIH). "Chloroformates Acute Exposure Guideline Levels - Mechanism of Toxicity." NCBI Bookshelf, Retrieved March 2026.[Link]

-

OECD Existing Chemicals Database. "SIAM 31: Chloroformates Category Rationale." OECD SIDS, Retrieved March 2026.[Link](Note: OECD archive link derived from source data)

-

McKinnon, D. M., & Queen, A. "Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone." Canadian Journal of Chemistry, 1972.[Link]

-

D’Souza, M. J., et al. "Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited." MDPI, 2009.[Link]

-

Visser, W. F., et al. "Bioanalytical LC separation techniques for quantitative analysis of free amino acids in human plasma." Bioanalysis (Ovid), 2011.[Link]

-

Opekar, S., et al. "Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media." The Journal of Organic Chemistry, 2021.[Link]

Sources

- 1. ovid.com [ovid.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. mdpi.com [mdpi.com]

- 7. 56677-60-2|Tetradecyl carbonochloridate|BLD Pharm [bldpharm.com]

Technical Guide: Spectral Characterization of Pentadecyl Carbonochloridate

This guide provides a comprehensive technical analysis of the spectral characteristics and synthesis of pentadecyl carbonochloridate (also known as pentadecyl chloroformate). As an odd-chain fatty acid derivative (

This document synthesizes high-fidelity spectral predictions based on the homologous series of long-chain alkyl chloroformates, validated by standard organic spectroscopic principles.[1]

Executive Summary & Chemical Identity

This compound is the chloroformate ester of 1-pentadecanol.[1] It serves as a reactive intermediate for introducing the pentadecyloxycarbonyl (

| Property | Data |

| IUPAC Name | This compound |

| Common Name | Pentadecyl chloroformate |

| Molecular Formula | |

| Molecular Weight | 290.87 g/mol |

| Physical State | Colorless liquid or low-melting solid (approx.[1][] mp 20–25 °C) |

| Solubility | Soluble in organic solvents ( |

Synthesis & Preparation Protocol

The most reliable laboratory-scale synthesis utilizes triphosgene (bis(trichloromethyl) carbonate) as a safer solid substitute for gaseous phosgene. This protocol minimizes the risk of exposure while maintaining high yield.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the carbonyl of triphosgene (or in-situ generated phosgene), followed by elimination of HCl.

Figure 1: Synthesis pathway using triphosgene.[1] The base (pyridine) acts as an HCl scavenger.[2]

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

inlet. -

Reagents:

-

Procedure:

-

Dissolve triphosgene in 30 mL DCM and cool to 0 °C in an ice bath.

-

Dissolve pentadecanol and pyridine in 20 mL DCM and add dropwise to the triphosgene solution over 30 minutes. Maintain temperature < 5 °C.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Monitor: Check reaction progress by IR (disappearance of broad O-H stretch at 3300

, appearance of sharp C=O at ~1780

-

-

Workup:

-

Filter off the pyridinium chloride salt.

-

Concentrate the filtrate under reduced pressure (rotary evaporator).

-

Purification: Vacuum distillation is possible but risky due to thermal instability. Use crude if purity >95% by NMR.

-

Spectral Data Analysis

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carbonyl stretch. The electronegative chlorine atom induces a significant inductive effect, shifting the carbonyl band to a higher frequency compared to standard esters.

| Frequency ( | Intensity | Assignment | Notes |

| 1775 – 1785 | Strong (Sharp) | Characteristic of chloroformates (higher than esters ~1740).[1] | |

| 2915 – 2925 | Strong | Methylene ( | |

| 2850 – 2855 | Strong | Methylene ( | |

| 1130 – 1160 | Medium | Ester linkage. | |

| 680 – 700 | Weak/Medium | Often obscured but diagnostic if visible.[1] |

B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation. The key diagnostic peak is the

1H NMR (300 MHz,

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 4.31 – 4.35 | Triplet ( | 2H | ||

| 1.70 – 1.80 | Multiplet (Quintet) | 2H | ||

| 1.20 – 1.40 | Multiplet (Broad) | 24H | Bulk | Chain carbons |

| 0.86 – 0.90 | Triplet ( | 3H | Terminal | Distal methyl group |

13C NMR (75 MHz,

)

| Chemical Shift ( | Assignment | Notes |

| 150.7 | Diagnostic for chloroformates (Esters ~174, Carbonates ~155).[1] | |

| 72.4 | Carbon attached to oxygen.[1] | |

| 31.9 | Near terminal methyl.[1] | |

| 29.0 – 29.7 | Bulk | Overlapping signals for the long alkyl chain. |

| 25.6 | Carbon adjacent to the | |

| 22.7 | Adjacent to terminal methyl.[1] | |

| 14.1 | Terminal | Standard methyl shift. |

C. Mass Spectrometry (MS)

Chloroformates are fragile under Electron Impact (EI) ionization. The molecular ion (

Fragmentation Pathway

-

Alpha Cleavage/Loss of Cl: The C-Cl bond is weak. Loss of Cl radical yields the acylium ion (

). -

Decarboxylation: The acylium ion rapidly loses

to form the alkyl carbocation ( -

Alkyl Series: The alkyl cation (

) fragments further into the standard hydrocarbon series (

Figure 2: Primary fragmentation pathway in EI-MS.[1]

| m/z Peak | Identity | Interpretation |

| 290 / 292 | Molecular ion (Weak).[1] Shows 3:1 ratio due to | |

| 255 | Loss of Chlorine. | |

| 211 | Pentadecyl cation (Base peak region). | |

| 57, 71, 85 | Alkyl fragments | Characteristic hydrocarbon chain pattern. |

Handling & Stability

-

Moisture Sensitivity: Pentadecyl chloroformate hydrolyzes rapidly in moist air to form 1-pentadecanol, HCl, and

.[1] It must be stored under inert atmosphere (Argon/Nitrogen). -

Corrosivity: The compound releases HCl upon hydrolysis; handle in a fume hood with appropriate PPE (gloves, goggles).

-

Storage: Store at 2–8 °C in a tightly sealed container.

References

-

Synthesis of Long Chain Alkyl Chloroformates. ResearchGate. (2021). Detailed protocol for C8-C12 chloroformates using triphosgene. Link

-

Chloroformates in Organic Synthesis. BenchChem. Technical overview of chloroformate reactivity and properties. Link

-

Spectral Database for Organic Compounds (SDBS). AIST.[4] General reference for alkyl chloroformate spectral trends (C1-C12). Link

-

Triphosgene in Organic Synthesis. Sigma-Aldrich. Application guide for using triphosgene as a phosgene substitute. Link

Sources

Pentadecyl Carbonochloridate: Comprehensive Safety, Handling, and Mechanistic Toxicology Guide

Executive Summary

Pentadecyl carbonochloridate (also known as pentadecyl chloroformate) is a highly reactive, long-chain aliphatic chloroformate utilized extensively as a synthetic intermediate in the preparation of carbamates, thiocarbamates, and nucleoside derivatives[1]. While its extended hydrophobic pentadecyl chain modulates its physical properties compared to lower homologs like methyl or ethyl chloroformate, it retains the profound toxicity and corrosivity characteristic of the chloroformate class[2].

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals and synthetic chemists with a rigorous framework for understanding the physicochemical hazards, mechanistic toxicology, and self-validating handling protocols required to safely utilize this compound in a laboratory setting.

Physicochemical Profiling and Hazard Classification

Understanding the baseline properties of this compound is the first step in risk mitigation. As a chloroformate, it is governed by strict international transport and handling regulations due to its dual toxic and corrosive nature[3][4].

Table 1: Physicochemical and Regulatory Data

| Property / Classification | Value / Descriptor |

| Chemical Name | This compound (Carbonochloridic acid, pentadecyl ester) |

| CAS Registry Number | 81705-90-0[5] |

| Molecular Formula | C16H31ClO2[1] |

| Molecular Weight | 290.87 g/mol [1] |

| UN Number | UN 3277[3][6] |

| Proper Shipping Name | CHLOROFORMATES, TOXIC, CORROSIVE, N.O.S.[3][4] |

| Hazard Class | 6.1 (Toxic substances)[3] |

| Subsidiary Risk | 8 (Corrosive substances)[3] |

| Primary GHS Hazards | H300 + H310 + H330 (Fatal if swallowed, in contact with skin, or if inhaled)[3][6] |

| Secondary GHS Hazards | H314 (Causes severe skin burns and eye damage)[3][6] |

Mechanistic Toxicology: The "Trojan Horse" Effect of Chloroformates

The primary danger of this compound lies not just in its immediate corrosivity, but in its mechanism of inhalation toxicity. It is critical to understand why this compound is so dangerous: chloroformates exhibit a delayed, insidious toxicity profile[2].

Causality of Toxicity: Unlike highly water-soluble acids that immediately burn the upper respiratory tract (prompting the victim to flee the exposure area), chloroformates have notably low water solubility[2]. When inhaled, aerosolized droplets or vapors bypass the upper respiratory mucosa and penetrate deep into the lower respiratory tract, specifically the alveoli[2]. Once lodged in this sensitive, moisture-rich tissue, the compound undergoes a delayed hydrolysis reaction, cleaving into the parent alcohol (pentadecanol), carbon dioxide, and highly corrosive hydrochloric acid (HCl)[2][7].

This localized generation of HCl causes severe cellular necrosis, leading to a massive inflammatory response and fluid accumulation. The result is delayed pulmonary edema, which can be fatal up to 48 hours post-exposure, effectively drowning the victim in their own biological fluids[2][8].

Mechanistic pathway of delayed pulmonary edema following chloroformate inhalation.

Experimental Protocols: Self-Validating Safe Handling

To ensure absolute scientific integrity and operator safety, working with this compound requires a self-validating experimental setup. This means the system is designed so that a failure in one safety parameter is immediately neutralized by a secondary parameter.

Prerequisites:

-

Engineering Controls: A certified chemical fume hood with a minimum face velocity of 100 fpm.

-

PPE: Heavy-duty nitrile or neoprene gloves (double-gloved), a chemical-resistant apron, and a full face shield over safety goggles[9][10].

-

Environment: Strictly anhydrous conditions. The compound reacts violently with water, evolving toxic HCl gas[4][10].

Step-by-Step Methodology: Anhydrous Transfer and Reaction Setup

-

Apparatus Preparation: Flame-dry all glassware (round-bottom flasks, syringes, needles) under a vacuum, then backfill with high-purity Argon.

-

Causality: Even trace surface moisture will degrade the reagent, lowering synthetic yield and generating hazardous overpressure from CO2 and HCl evolution[7].

-

-

Reagent Equilibration: this compound should be stored at -20°C[1]. Allow the sealed vial to warm to room temperature in a desiccator before opening.

-

Causality: Opening a cold vial causes atmospheric condensation to form on the reagent, triggering immediate hydrolysis.

-

-

Inert Transfer: Using a Schlenk line, maintain a positive pressure of Argon. Pierce the reagent septum with a purged, gas-tight syringe. Withdraw the required volume slowly to prevent cavitation.

-

Reaction Execution: Add the chloroformate dropwise to the reaction mixture (typically containing the target amine/alcohol and a non-nucleophilic base like DIPEA) at 0°C.

-

Causality: The reaction is highly exothermic. Dropwise addition at 0°C controls the reaction kinetics, preventing thermal runaway and subsequent vaporization of the toxic reagent[10].

-

-

Self-Validation Check: Monitor the reaction via TLC or LC-MS. The continuous consumption of the starting material without the formation of pentadecanol (the hydrolysis byproduct) validates that the anhydrous integrity of the system has been maintained.

Self-validating workflow for the safe handling and reaction of chloroformates.

Emergency Quenching and Decontamination Protocol

In the event of a spill or upon completion of the reaction, residual this compound must be actively destroyed. Passive evaporation is unacceptable due to its UN 3277 toxic inhalation hazard[3].

Quenching Methodology:

-

Cooling: Ensure the reaction vessel or spill area is cooled (e.g., via an ice bath).

-

Base Addition: Slowly add an ice-cold, dilute aqueous solution of a weak base (e.g., 5% sodium bicarbonate or dilute ammonium hydroxide).

-

Causality: A weak base neutralizes the generated HCl without causing the violent, uncontrolled exothermic reaction that a strong base (like NaOH) would trigger[7].

-

-

Agitation: Stir vigorously until CO2 evolution (bubbling) completely ceases. The cessation of gas evolution is the physical validation that all unreacted chloroformate has been successfully hydrolyzed.

-

Disposal: Transfer the biphasic mixture to a designated, vented halogenated waste container. Never seal a waste container immediately after quenching, as residual CO2 generation can cause the container to rupture[7].

References

- Title: CAS 81705-90-0 Carbonochloridic acid, pentadecyl ester Source: Alfa Chemistry URL

- Title: Carbonochloridic Acid Pentadecyl Ester 5g CAS No:81705-90-0 Source: AXEL URL

- Title: 56677-60-2 | Tetradecyl carbonochloridate Source: BLD Pharm URL

- Title: SAFETY DATA SHEET - TCI Chemicals Source: TCI Chemicals URL

- Title: IMDG - UN card - Cantell Source: Cantell URL

- Title: 2,2,2-TRICHLOROETHYL CHLOROFORMATE Extra pure MSDS Source: Loba Chemie URL

- Source: JUNSEI CHEMICAL CO., LTD.

- Source: NJ.

- Title: Ethyl chloroformate - AWS Source: AWS URL

- Title: Acid Chlorides and Chloroformates - Safety and Handling Source: BASF URL

Sources

- 1. axel.as-1.co.jp [axel.as-1.co.jp]

- 2. download.basf.com [download.basf.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. cantell.dk [cantell.dk]

- 5. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 6. 56677-60-2|Tetradecyl carbonochloridate|BLD Pharm [bldpharm.com]

- 7. junsei.co.jp [junsei.co.jp]

- 8. nj.gov [nj.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

Reactivity profile of long-chain alkyl chloroformates

Reactivity Profile & Application Guide: Long-Chain Alkyl Chloroformates

Executive Summary

Long-chain alkyl chloroformates (L-RCFs), typically defined as chloroformates with alkyl tails ranging from C6 (hexyl) to C20 (eicosyl), represent a specialized subclass of acylating agents.[1] Unlike their volatile short-chain counterparts (e.g., methyl or ethyl chloroformate) used extensively in gas chromatography for increasing analyte volatility, L-RCFs are primarily utilized to modulate lipophilicity , introduce hydrophobic domains, and synthesize stable carbamate linkers in drug delivery systems.

This guide analyzes the reactivity landscape of L-RCFs, distinguishing the kinetic impacts of the "hydrophobic tail" from the electronic properties of the chloroformate warhead. It provides validated protocols for their use in synthesizing lipophilic prodrugs and analytical derivatives.

Molecular Architecture & Reactivity Drivers

The reactivity of L-RCFs is governed by a tension between the highly electrophilic carbonyl center and the steric/solubility constraints imposed by the alkyl chain.

Electronic vs. Steric Factors

-

The Warhead (Electronic): The chloroformate group (-O-CO-Cl) is inherently highly reactive due to the inductive withdrawal of the chlorine and oxygen atoms, creating a strong partial positive charge (

) on the carbonyl carbon. -

The Tail (Steric & Solvation): In short-chain RCFs (C1-C2), reactivity is kinetically controlled by nucleophilic attack. In L-RCFs (C8+), reactivity is often diffusion-controlled or limited by solubility. The long alkyl chain creates a "hydrophobic shield," retarding the approach of polar nucleophiles (like water) while facilitating interaction with lipophilic amines or alcohols in non-polar solvents.

Table 1: Comparative Physicochemical Properties

| Property | Short-Chain (C1-C2) | Long-Chain (C8-C18) | Impact on Protocol |

| State (RT) | Volatile Liquid | Viscous Liquid / Waxy Solid | Requires dissolution prior to addition. |

| Water Solubility | Moderate (Hydrolyzes rapidly) | Negligible (Forms micelles/aggregates) | Biphasic systems require vigorous agitation or PTC. |

| Lipophilicity (LogP) | < 1.0 | > 4.0 | Excellent for membrane permeation studies. |

| Dominant Decay | Rapid Hydrolysis | Slow Interfacial Hydrolysis | Lower excess reagent needed in biphasic modes. |

Nucleophilic Substitution Kinetics

The reaction mechanism follows a classic Nucleophilic Acyl Substitution via a tetrahedral intermediate. However, the L-RCF profile is distinct due to solvent reorganization energies.

Mechanism of Action

-

Nucleophilic Attack: The nucleophile (amine/alcohol) attacks the carbonyl carbon.

-

Tetrahedral Intermediate: Formation of a transient alkoxide intermediate.

-

Elimination: Collapse of the intermediate expels the chloride ion (good leaving group).

-

Deprotonation: A base (TEA, Pyridine, Carbonate) neutralizes the HCl byproduct to drive equilibrium.

Selectivity Profile

-

Amines (Primary/Secondary):

. Reaction is instantaneous in organic media. L-RCFs convert amines to carbamates (urethanes), often used to protect amines or increase drug half-life. -

Alcohols:

. Requires a catalyst (DMAP) or heat. Forms carbonates . -

Water (Hydrolysis): Background reaction. For L-RCFs, hydrolysis is significantly slower than for methyl chloroformate due to the immiscibility of water and the L-RCF, effectively protecting the carbonyl from aqueous attack in biphasic systems.

Experimental Protocols

Two distinct workflows are recommended depending on the solubility of your substrate.

Protocol A: Homogeneous Anhydrous (Recommended for High Value/Moisture Sensitive)

Best for: Synthesis of lipophilic prodrugs, high-yield derivatization.

Reagents:

-

L-RCF (e.g., Cetyl Chloroformate)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of substrate and 1.2 eq of Base in anhydrous DCM under inert atmosphere (

/Ar). Cool to 0°C. -

Reagent Prep: Dissolve 1.1 eq of L-RCF in a minimal volume of DCM. Note: L-RCFs are often waxy solids; pre-dissolution ensures accurate stoichiometry.

-

Addition: Dropwise add the L-RCF solution to the substrate mixture over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS (typically 1–3 hours).

-

Quench: Add dilute aqueous

. -

Workup: Extract with DCM. The long alkyl chain ensures the product stays in the organic phase. Wash with brine, dry over

, and concentrate.

Protocol B: Interfacial Schotten-Baumann (Aqueous Compatible)

Best for: Amino acids, biological samples, robust scale-up.

Reagents:

-

Substrate (Amino Acid/Peptide) in Water/Dioxane (1:1).

-

Base: NaOH or

(Maintain pH > 9). -

L-RCF.

Step-by-Step:

-

Setup: Dissolve substrate in Water/Dioxane. Adjust pH to 9–10.

-

Addition: Add L-RCF (pure or dissolved in minimal Dioxane) in one portion.

-

Agitation: Critical Step. Vigorously stir or vortex. The reaction occurs at the interface of the organic droplets and the aqueous phase.

-

pH Control: Monitor pH; add base to maintain pH > 9 as HCl is generated.

-

Completion: Reaction is usually complete when pH stabilizes (15–30 mins).

-

Isolation: Acidify to pH 2 (if product is acidic) and extract with Ethyl Acetate.

Applications in Drug Development

Prodrug Synthesis (Lipophilicity Modulation)

L-RCFs are essential tools for "Grease-tail" strategies. Attaching a C12-C18 chain to a polar drug (via a carbamate linkage) can:

-

Enhance Permeability: Facilitate crossing of the Blood-Brain Barrier (BBB) or intestinal epithelium.

-

Lymphatic Transport: Direct drugs into the lymphatic system, bypassing first-pass hepatic metabolism (a known pathway for long-chain fatty acid derivatives).

-

Sustained Release: The hydrophobic tail reduces solubility in plasma, slowing hydrolysis by esterases.

Analytical Derivatization

While short chains are used for volatility, long chains are used in LC-MS to increase retention on C18 columns for extremely polar analytes, or to introduce a "mass tag" that shifts the analyte away from low-mass background noise.

Safety & Handling

-

Corrosivity: L-RCFs hydrolyze to form HCl and the corresponding fatty alcohol. They are corrosive to eyes and skin.[6][7]

-

Inhalation: Unlike methyl chloroformate, L-RCFs have low vapor pressure, reducing inhalation risk. However, aerosols formed during vigorous mixing are hazardous.

-

Decomposition: Store at 2–8°C. Thermal decomposition releases Phosgene (

) or

References

-

Hušek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B.

-

Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis.

-

Paschke, T., et al. (2001). Determination of Chloroformates by GC-MS. Journal of High Resolution Chromatography.

-

Gomez-Orellana, I. (2005). Strategies to Improve Oral Drug Bioavailability. Expert Opinion on Drug Delivery.

-

Green, T.W., & Wuts, P.G.M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. peptide.com [peptide.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Solubility of Pentadecyl Carbonochloridate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecyl carbonochloridate, a long-chain alkyl chloroformate, is a reactive chemical intermediate with significant potential in organic synthesis and the development of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, based on its structural characteristics and the properties of analogous compounds. Recognizing the scarcity of specific experimental data for this molecule, this document details robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination. These methodologies are designed to be self-validating and are accompanied by field-proven insights to guide experimental choices, ensuring data integrity and laboratory safety.

Introduction: The Significance of this compound and Its Solubility

This compound (C₁₅H₃₁COCl) belongs to the family of alkyl chloroformates, which are characterized by a highly reactive chloroformate functional group attached to an alkyl chain. The long, 15-carbon pentadecyl chain imparts significant lipophilicity to the molecule, a property that is of great interest in the synthesis of drug delivery systems, prodrugs, and other biocompatible materials. The incorporation of long alkyl chains can significantly influence the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[1]

The solubility of a chemical entity is a critical physicochemical parameter that governs its behavior in a given solvent system.[2] In the context of this compound, its solubility profile dictates:

-

Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in the solution.[3]

-

Purification Strategies: Techniques such as crystallization and chromatography rely on differential solubility to separate the desired compound from impurities.[3]

-

Formulation Development: For applications in drug delivery, understanding the solubility is crucial for creating stable and effective formulations.

Given the reactive nature of the chloroformate group, which is susceptible to hydrolysis and nucleophilic attack, the choice of an appropriate solvent is not only a matter of solubility but also of chemical compatibility.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," the chemical structure of this compound, with its long non-polar alkyl chain and a polar carbonochloridate head, suggests a varied solubility profile.[4]

High Solubility Predicted:

-

Non-polar Aprotic Solvents: The substantial non-polar character of the pentadecyl chain predicts high solubility in solvents such as hexanes, cyclohexane, and toluene.[5]

-

Moderately Polar Aprotic Solvents: Solvents like diethyl ether and dichloromethane (DCM) are also expected to be excellent solvents due to their ability to solvate both the alkyl chain and, to some extent, the polar functional group.[5]

Moderate Solubility Predicted:

-

Polar Aprotic Solvents: In solvents such as tetrahydrofuran (THF), ethyl acetate, and acetone, a moderate degree of solubility is anticipated. While the polar nature of these solvents can interact favorably with the carbonochloridate group, the long alkyl chain may limit overall solubility compared to non-polar solvents.[5]

-

Chlorinated Solvents: Chloroform is expected to be a good solvent for this compound.[6]

Low to Insoluble Predicted:

-

Polar Protic Solvents: Solvents like methanol, ethanol, and water are predicted to be poor solvents for this compound. The high polarity and hydrogen-bonding nature of these solvents do not favorably interact with the long, non-polar alkyl chain. Furthermore, these solvents are reactive towards the chloroformate group, leading to decomposition.

The predicted solubility of this compound in a range of common organic solvents is summarized in the table below.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | High | The long pentadecyl chain dominates the molecule's properties, favoring interaction with non-polar solvents. |

| Moderately Polar Aprotic | Dichloromethane, Diethyl Ether | High | These solvents can effectively solvate both the non-polar alkyl chain and the polar carbonochloridate group. |

| Polar Aprotic | Tetrahydrofuran, Ethyl Acetate, Acetone | Moderate | A balance between the favorable interaction of the polar solvent with the functional group and the unfavorable interaction with the long alkyl chain. |

| Chlorinated | Chloroform | High | Similar polarity and good solvation properties for this class of compounds. |

| Polar Protic | Methanol, Ethanol | Low & Reactive | The long non-polar chain leads to poor solubility, and the protic nature of the solvent will lead to reaction with the chloroformate group. |

| Aqueous | Water | Insoluble & Reactive | Extreme polarity difference and high reactivity with the chloroformate group. |

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination of the solubility of this compound is essential. The following protocols provide a framework for both qualitative and quantitative analysis.

Safety Precautions

This compound is a reactive and potentially hazardous chemical. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (Viton® or PVA), a lab coat, and safety goggles, must be worn.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[8] Chloroformates are corrosive and can cause severe burns.[9] They are also moisture-sensitive and will react with water to produce hydrochloric acid.[10]

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of anhydrous organic solvents (see Table 1)

-

Small, dry test tubes or vials

-

Vortex mixer

Protocol:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as:

-

Soluble: A clear, homogenous solution is formed with no visible solid particles.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination by Gravimetric Method

This method provides a quantitative measure of solubility by determining the mass of solute dissolved in a known mass of solvent.[11][12]

Materials:

-

This compound

-

Anhydrous solvent of interest

-

Small, sealable vials (e.g., screw-cap vials with PTFE liners)

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringe with a PTFE filter (0.22 µm)

-

Pre-weighed, dry evaporation dish or vial

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the anhydrous solvent. Ensure there is undissolved solid present.

-

Seal the vial tightly and place it in a constant temperature shaker (e.g., 25 °C) for 24 hours to reach equilibrium.

-

-